

Spectroscopic Profile of 3-Oxopentanedial: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanedial, a dicarbonyl compound, presents significant interest in various chemical and biological studies due to its reactive nature. Understanding its structural and electronic properties is paramount for its application and for predicting its reactivity. This technical guide provides a comprehensive overview of the spectroscopic data for **3-oxopentanedial**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimental data in public databases, this guide presents predicted spectroscopic data generated through computational methods, alongside generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-oxopentanedial** (C₅H₆O₃, Molecular Weight: 114.10 g/mol).[1] These predictions are based on computational chemistry models and serve as a valuable reference in the absence of experimentally determined spectra.

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.75	Triplet	2H	H1, H5 (Aldehydic)
3.50	Singlet	4H	H2, H4 (Methylene)

Prediction Source: ChemDraw NMR Prediction

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
202.1	C3 (Ketonic Carbonyl)
198.5	C1, C5 (Aldehydic Carbonyls)
45.0	C2, C4 (Methylene)

Prediction Source: ChemDraw NMR Prediction

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)	Intensity	Assignment
2950 - 2850	Medium	C-H Stretch (Aliphatic)
2750 - 2650	Medium	C-H Stretch (Aldehyde)
1725	Strong	C=O Stretch (Ketone)
1710	Strong	C=O Stretch (Aldehyde)
1420	Medium	CH₂ Bend

Prediction Source: Based on typical functional group absorption ranges.

Table 4: Predicted Mass Spectrometry (MS) Data



m/z	Relative Abundance (%)	Assignment
114	40	[M] ⁺ (Molecular Ion)
85	60	[M - CHO] ⁺
57	100	[M - CHO - CO] ⁺ or [C₃H₅O] ⁺
29	80	[CHO]+

Prediction Source: Based on common fragmentation patterns for aldehydes and ketones.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and mass spectra for a small organic molecule like **3-oxopentanedial**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean, dry NMR tube.[2] The choice of solvent is critical to avoid interfering signals from the solvent itself.[2]
- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.[3]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C).
- Data Acquisition: The sample is irradiated with a short pulse of radiofrequency energy, and the resulting free induction decay (FID) is recorded.[4]
- Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then plotted as intensity versus chemical shift (in



ppm).[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR
 absorption in the regions of interest. The solution is then placed in a sample cell.[5]
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
- Instrument Setup: Place the sample holder in the beam path of the IR spectrometer.
- Data Acquisition: An infrared beam is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.[6]
- Data Processing: The instrument plots the percentage of transmittance or absorbance versus the wavenumber (in cm⁻¹), generating the IR spectrum.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

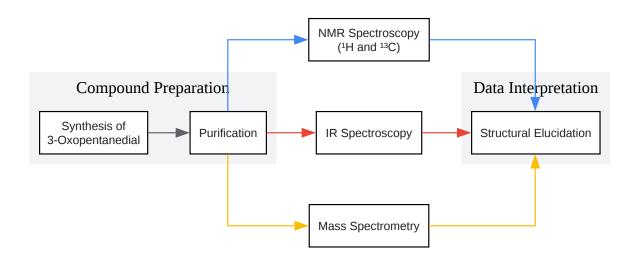
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).[7]



- Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M+).[8][9]
- Mass Analysis: The ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[8][9]
- Detection: The separated ions are detected, and a signal is generated for each m/z value.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-oxopentanedial**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3- Oxopentanedial**.

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